REACTION_CXSMILES
|
C([O:4][CH2:5][CH3:6])(=O)C.[NH2:7][CH2:8][C:9]([NH2:12])([CH3:11])[CH3:10]>>[CH3:10][C:9]([NH2:12])([CH3:11])[CH2:8][NH:7][C:5]([CH3:6])=[O:4]
|
Name
|
|
Quantity
|
26.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
79.2 g
|
Type
|
reactant
|
Smiles
|
NCC(C)(C)N
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The reaction mixture was evaporated in vacuo
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Type
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DISTILLATION
|
Details
|
distilled
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Name
|
|
Type
|
product
|
Smiles
|
CC(CNC(=O)C)(C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.4 g | |
YIELD: PERCENTYIELD | 57.4% | |
YIELD: CALCULATEDPERCENTYIELD | 57.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |